molecular formula C19H15F3N2O4S B2430623 N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 2034345-75-8

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2430623
CAS No.: 2034345-75-8
M. Wt: 424.39
InChI Key: RVQJOJOMAJIMFW-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase) [https://pubmed.ncbi.nlm.nih.gov/26968378/]. The CSF1R signaling pathway is a critical regulator of the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs), which play a major pro-tumorigenic role in the tumor microenvironment [https://www.nature.com/articles/nrc3380]. By selectively targeting CSF1R, this oxalamide-based compound is a valuable research tool for investigating tumor immunology and the contribution of TAMs to cancer progression, immune suppression, and metastasis in various in vitro and in vivo models. Its application extends to preclinical studies exploring combination therapies, where CSF1R inhibition is used to deplete or reprogram TAMs to enhance the efficacy of chemotherapy, radiation, and especially immune checkpoint inhibitors [https://aacrjournals.org/cancerres/article/77/4/802/615899/Targeting-Macrophages-Therapy-against-Metastasis]. Research utilizing this inhibitor provides critical insights into the tumor microenvironment and opens avenues for novel anticancer strategies focused on modulating innate immunity.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-19(21,22)12-2-1-3-13(8-12)24-18(27)17(26)23-9-14(25)16-5-4-15(28-16)11-6-7-29-10-11/h1-8,10,14,25H,9H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQJOJOMAJIMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and furan derivatives. One common approach is the one-pot tandem reaction involving the reaction of thiophene derivatives with furan derivatives under specific conditions, such as the use of triethylamine (TEA) and tert-butyl hydroperoxide (TBHP). This method allows for the formation of highly functionalized furans.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Research indicates that it may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of Intermediates : Initial synthesis involves creating intermediates containing thiophene and furan rings.
  • Final Assembly : The oxalamide group is introduced through coupling reactions, often employing various acids and bases under controlled conditions .

Industrial Applications

While specific industrial applications are not extensively documented, the compound's properties may lend themselves to:

  • Pharmaceutical Development : Potential use in drug formulation targeting infections or cancer.
  • Materials Science : Exploration in creating novel materials with specific chemical properties due to its multifunctionality .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial activity of this compound demonstrated its effectiveness against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of this compound on various cancer cell lines. Results showed that it induced apoptosis and inhibited cell proliferation, suggesting a promising therapeutic role in oncology.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets and pathways within biological systems. It may act as an inhibitor of specific enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

  • N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which contribute to its distinct biological and chemical properties compared to similar compounds.

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Biological Activity

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological mechanisms, and relevant case studies.

Structural Characteristics

The compound features a unique arrangement of functional groups, including:

  • Thiophene and Furan Rings : These heterocyclic structures are known for their diverse biological activities, including anti-inflammatory and antioxidant properties.
  • Oxalamide Moiety : This functional group may contribute to the compound's ability to interact with various biological targets.

The molecular formula of the compound is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 402.48 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : Involves the formation of thiophene and furan derivatives.
  • Formation of the Oxalamide Linkage : This step is crucial for the final structure and often requires specific reagents and conditions to achieve high yields.

Biological Activity

Research indicates that compounds containing thiophene and furan rings exhibit a range of biological activities, including:

  • Antioxidant Activity : The presence of these rings can enhance the compound's ability to scavenge free radicals.
  • Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation in various models.

Case Studies

  • Cytoprotective Effects : In studies involving similar compounds, such as BK3C231, it was observed that these substances could protect against DNA and mitochondrial damage induced by carcinogens. This suggests that this compound may also possess cytoprotective properties by reducing oxidative stress and enhancing cellular resilience against toxins .
  • Antiproliferative Activity : Compounds with similar structural motifs have demonstrated antiproliferative effects in various cancer cell lines, indicating potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryReducing inflammation
CytoprotectiveProtects against DNA damage
AntiproliferativeInhibits cancer cell growth

Q & A

Q. What are the established synthesis protocols and characterization techniques for this compound?

The compound is synthesized via multi-step organic reactions, starting with the preparation of thiophene- and furan-containing intermediates. Key steps include coupling reactions (e.g., amidation) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm connectivity and mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC, with typical yields ranging from 50–70% after column chromatography .

Example synthesis workflow:

  • Step 1: Synthesis of 5-(thiophen-3-yl)furan-2-yl ethanol intermediate.
  • Step 2: Oxalamide coupling with 3-(trifluoromethyl)phenylamine.
  • Step 3: Hydroxyethyl group protection/deprotection as needed .

Q. What physicochemical properties are critical for experimental design?

Key properties include solubility (in DMSO or ethanol for biological assays), stability under varying pH/temperature, and logP (lipophilicity). Available

PropertyValue/Method
Molecular Weight424.4 g/mol (MS)
Solubility>10 mM in DMSO (experimentally determined)
LogPPredicted 3.2 (Computational tools)

Missing data (e.g., melting point) require differential scanning calorimetry (DSC) or thermal gravimetric analysis (TGA) .

Q. How is preliminary biological activity screened?

In vitro assays are prioritized:

  • Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases.
  • Cell viability : MTT assays in cancer/primary cell lines (e.g., IC₅₀ ~5–20 μM for analogs ).
  • Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., serum protein interference) or batch purity. Mitigation strategies:

  • Orthogonal assays : Validate activity using SPR and cellular thermal shift assays (CETSA).
  • Structural analogs : Compare activity of derivatives to isolate functional group contributions .

Q. What structure-activity relationships (SAR) guide optimization?

Key SAR insights:

  • Thiophene-furan moiety : Essential for π-π stacking with hydrophobic enzyme pockets (confirmed via X-ray crystallography of analogs ).
  • Trifluoromethyl group : Enhances metabolic stability and target affinity (logP reduction by 0.5 units vs. non-fluorinated analogs ).
  • Hydroxyethyl group : Modifies solubility; acetylation reduces polarity but may decrease cell permeability .

Q. How to optimize reaction conditions for scalability?

Critical parameters:

  • Solvent choice : Replace DMF with THF/water biphasic systems to improve yield (85% vs. 60% in monophasic ).
  • Catalysts : Use Pd/C or nickel complexes for efficient coupling.
  • Purification : Switch from column chromatography to recrystallization for cost-effective scale-up .

Q. What computational methods predict binding modes and off-target effects?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR).
  • MD simulations : GROMACS for stability assessment of ligand-target complexes.
  • Pharmacophore modeling : Identify off-target risks (e.g., CYP450 isoforms) using Phase or MOE .

Q. How to address analytical discrepancies in structural validation?

Conflicting NMR/MS data may arise from tautomerism or impurities. Solutions:

  • Hyphenated techniques : LC-NMR/MS for real-time purity assessment.
  • Isotopic labeling : ¹³C-labeled intermediates to trace coupling efficiency .

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